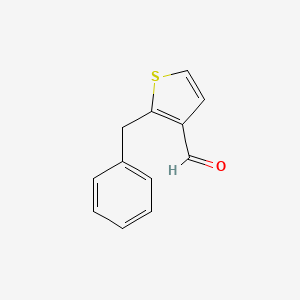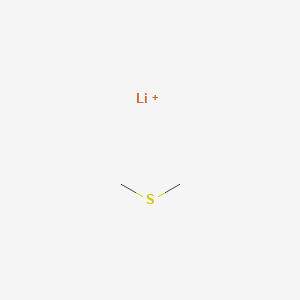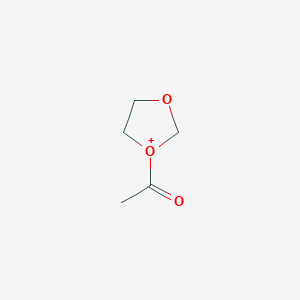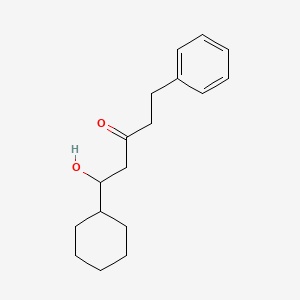
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is an organic compound that belongs to the class of β-hydroxy ketones It is characterized by the presence of a cyclohexyl group, a phenyl group, and a hydroxy group attached to a pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between cyclohexanone and benzaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride to convert the intermediate product into the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanoic acid.
Reduction: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective properties and its role in modulating cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the development of photoinitiators for UV-curable coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and cyclohexyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-Hydroxycyclohexyl phenyl ketone: Similar structure but used primarily as a photoinitiator.
1-Hydroxy-5-phenyl-3-pentanone: Shares the β-hydroxy ketone structure but lacks the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is unique due to the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
128720-52-5 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-hydroxy-5-phenylpentan-3-one |
InChI |
InChI=1S/C17H24O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,19H,2,5-6,9-13H2 |
Clave InChI |
BUANMZXAUKBBMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC(=O)CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


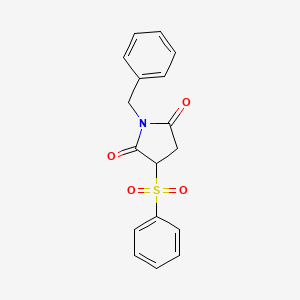
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
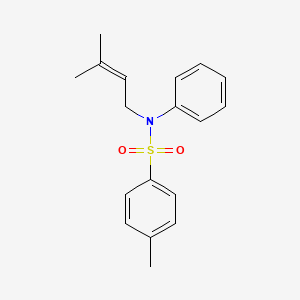

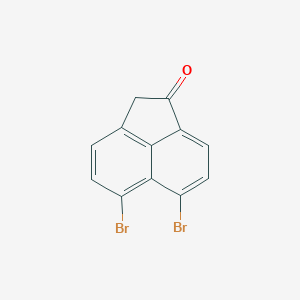
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)


![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
